molecular formula C9H12OS B1296807 2-Pentanoylthiophene CAS No. 53119-25-8

2-Pentanoylthiophene

Cat. No. B1296807
CAS RN: 53119-25-8
M. Wt: 168.26 g/mol
InChI Key: KJMPRCVRMAHTBR-UHFFFAOYSA-N
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Description

2-Pentanoylthiophene is an organic compound with a chemical formula of C9H12OS . It is a heterocyclic compound with a thiophene ring and a ketone functional group. This compound has gained significant attention due to its various properties and applications in different fields of research and industry.


Synthesis Analysis

Thiophene-based analogs have been fascinated by a growing number of scientists as a potential class of biologically active compounds . They play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects . The condensation reaction, including Gewald, Paal–Knorr, Fiesselmann, and Hinsberg synthesis, are typical and significant synthetic methods to thiophene derivatives .


Molecular Structure Analysis

The molecular formula of 2-Pentanoylthiophene is C9H12OS . The molecular weight is 168.26 g/mol . The InChIKey is KJMPRCVRMAHTBR-UHFFFAOYSA-N .


Physical And Chemical Properties Analysis

The physical and chemical properties of 2-Pentanoylthiophene include a molecular weight of 168.26 g/mol . The compound has a topological polar surface area of 45.3 Ų .

Scientific Research Applications

Medicinal Chemistry

Thiophene and its substituted derivatives, including 2-Pentanoylthiophene, are a very important class of heterocyclic compounds with diverse applications in medicinal chemistry . They have been reported to possess a wide range of therapeutic properties such as anti-inflammatory, anti-psychotic, anti-arrhythmic, anti-anxiety, anti-fungal, antioxidant, estrogen receptor modulating, anti-mitotic, anti-microbial, kinases inhibiting, and anti-cancer . The synthesis and characterization of novel thiophene moieties with wider therapeutic activity is a topic of interest for medicinal chemists .

Environmental Science

Thiophene compounds are also used in environmental science. For example, they can be used in the fabrication of a porous and ionically surface-modified biochar-based alginate polymer networks composite (SBPC) for Cu (II) removal . The SBPC demonstrated high copper binding capacities (937.4 mg/g and 823.2 mg/g) through response surface methodology (RSM) and column studies . SBPC showed remarkable stability, up to 10 desorption cycles, and achieved 98% Cu 2+ adsorption efficiency and 91.0% desorption .

Organic Synthesis

Thiophene derivatives, including 2-Pentanoylthiophene, are often used as building blocks in organic synthesis . They can undergo various chemical reactions, such as Friedel-Crafts reactions . The 2-position is more reactive than the 3-position , which allows for selective functionalization of the thiophene ring .

Active Pharmaceutical Ingredients (APIs)

Thiophene-based scaffolds are used in the synthesis of active pharmaceutical ingredients (APIs) . These APIs are then used in the formulation of various drugs .

Materials Science

Thiophene derivatives are used in the field of materials science . They are used in the synthesis of organic materials due to their facile synthesis and diverse properties . These materials have applications in light-emitting diodes, field-effect transistors, solar cells, etc .

Antiviral Agents

2-Aminothiophenes, a type of thiophene derivative, have been shown to confer biological applications in a variety of areas, including as antiviral agents for severe acute respiratory syndrome coronavirus 2 (SARS-CoV-2) .

Future Directions

2-Pentanoylthiophene is an important heterocyclic compound, which has various properties and applications in different fields of research and industry. Future research may focus on exploring its potential applications and improving its synthesis methods.

Relevant Papers The relevant papers retrieved include a review on the recent strategies in the synthesis of thiophene derivatives , and a paper on the physical and chemical properties of 2-Pentanoylthiophene .

properties

IUPAC Name

1-thiophen-2-ylpentan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12OS/c1-2-3-5-8(10)9-6-4-7-11-9/h4,6-7H,2-3,5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KJMPRCVRMAHTBR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC(=O)C1=CC=CS1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10341577
Record name 1-thien-2-ylpentan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10341577
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

168.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Pentanoylthiophene

CAS RN

53119-25-8
Record name 2-Pentanoylthiophene
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0053119258
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-thien-2-ylpentan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10341577
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-THIEN-2-YLPENTAN-1-ONE
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 2-PENTANOYLTHIOPHENE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/X71Z1K8RAY
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
14
Citations
M Hsiu - 1960 - twu-ir.tdl.org
… Preparation of 2-pentanoylthiophene e. Wo1ff-Kishner reduction of' … After filtration nnd distillation or the solvent at ordinary pressu.:·e, 2-pentanoylthiophene was obtained at reduced …
Number of citations: 0 twu-ir.tdl.org
J Liu, J Yang, C Jiang, J Zhou, Y Zhao… - Industrial Crops and …, 2021 - Elsevier
Callus browning, a common feature in plant cell cultures, has hardly been explored in Aquilaria sinensis. Here, the volatile organic compounds (VOCs) were characterized during the …
Number of citations: 9 www.sciencedirect.com
EFSA Panel on Food Contact Materials … - EFSA …, 2012 - Wiley Online Library
The Panel on Food Contact Materials, Enzymes, Flavourings and Processing Aids of the European Food Safety Authority was requested to evaluate 59 flavouring substances in the …
Number of citations: 84 efsa.onlinelibrary.wiley.com
EFSA Panel on Food Contact Materials … - EFSA …, 2015 - Wiley Online Library
The Panel on Food Contact Materials, Enzymes, Flavourings and Processing Aids of the European Food Safety Authority was requested to evaluate 41 flavouring substances in …
Number of citations: 0 efsa.onlinelibrary.wiley.com
EFSA Panel on Food Contact Materials … - EFSA …, 2011 - Wiley Online Library
The Panel on Food Contact Materials, Enzymes, Flavourings and Processing Aids of the European Food Safety Authority was requested to evaluate 56 flavouring substances in the …
Number of citations: 24 efsa.onlinelibrary.wiley.com
EFSA Panel on Food Additives and Flavourings … - EFSA …, 2023 - Wiley Online Library
The Panel on Food additives and Flavourings (FAF) was requested to evaluate the flavouring substances 2,4‐dimethyl‐3‐thiazoline [FL‐no: 15.060] and 2‐isobutyl‐3‐thiazoline [FL‐no: …
Number of citations: 6 efsa.onlinelibrary.wiley.com
EFSA Panel on Food Contact Materials … - EFSA …, 2013 - Wiley Online Library
The Panel on Food Contact Materials, Enzymes, Flavourings and Processing Aids of the European Food Safety Authority was requested to consider evaluations of flavouring …
Number of citations: 0 efsa.onlinelibrary.wiley.com
EFSA Panel on Food Contact Materials … - EFSA …, 2013 - Wiley Online Library
The Panel on Food Contact Materials, Enzymes, Flavourings and Processing Aids of the European Food Safety Authority was requested to evaluate 59 flavouring substances in the …
Number of citations: 0 efsa.onlinelibrary.wiley.com
R Milana, I Pratt, I Rietjens, P Tobback, F Toldrá - 2008 - researchgate.net
The Scientific Panel on Food Additives, Flavourings, Processing Aids and Materials in Contact with Food (the Panel) is asked to advise the Commission on the implications for human …
Number of citations: 7 www.researchgate.net
European Food Safety Authority (EFSA) - EFSA Journal, 2008 - Wiley Online Library
The Scientific Panel on Food Additives, Flavourings, Processing Aids and Materials in Contact with Food (the Panel) is asked to advise the Commission on the implications for human …
Number of citations: 0 efsa.onlinelibrary.wiley.com

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